2,2-Dimethyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a nitro group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a phenyl ring followed by the introduction of the piperazine moiety. The final step often includes the alkylation of the piperazine ring with 2,2-dimethylpropan-1-one under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
2,2-Dimethyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-1-nitrobenzene
- 1,3-Dimethyl-4-nitrobenzene
Uniqueness
2,2-Dimethyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a nitro group and a piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H30N4O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,2-dimethyl-1-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C23H30N4O3/c1-23(2,3)22(28)26-15-13-25(14-16-26)19-9-10-21(27(29)30)20(17-19)24-12-11-18-7-5-4-6-8-18/h4-10,17,24H,11-16H2,1-3H3 |
InChI Key |
ZGNFTMPRJKHBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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